Product packaging for 1-(2-(Methylamino)thiazol-5-yl)ethanone(Cat. No.:CAS No. 339022-27-4)

1-(2-(Methylamino)thiazol-5-yl)ethanone

Cat. No.: B2380816
CAS No.: 339022-27-4
M. Wt: 156.2
InChI Key: PERJPWBBSJQZKA-UHFFFAOYSA-N
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Description

Significance of the Thiazole (B1198619) Heterocyclic System in Medicinal Chemistry and Drug Discovery

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. nih.govbohrium.com Its aromatic nature and the presence of heteroatoms allow for diverse chemical modifications, making it a versatile building block for developing novel therapeutic agents. nih.govglobalresearchonline.net The significance of the thiazole moiety is underscored by its presence in a wide array of natural products, such as vitamin B1 (thiamine), and numerous synthetic drugs approved by the FDA. researchgate.netnih.gov

Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, positioning them as crucial components in the search for treatments for various diseases. wisdomlib.orgsciencescholar.usmdpi.com These activities include:

Anticancer: Thiazole-containing compounds are key components in several clinically used anticancer drugs, such as Dasatinib and Dabrafenib. nih.govnih.gov They have been shown to inhibit various biological targets involved in cancer progression, including protein kinases. nih.govrsc.org

Antimicrobial: The thiazole nucleus is integral to the structure of penicillin-like antibiotics and has been incorporated into numerous synthetic agents with potent antibacterial and antifungal properties. nih.govmdpi.comnih.gov

Anti-inflammatory: Several thiazole derivatives, including Fanetizole and Meloxicam, are known for their anti-inflammatory effects. globalresearchonline.net

Neuroprotective: Thiazole-based compounds like Riluzole and Pramipexole are used in the management of neurodegenerative conditions such as amyotrophic lateral sclerosis (ALS) and Parkinson's disease. nih.govmdpi.com Research has also explored their potential in treating Alzheimer's disease. researchgate.netnih.govnih.gov

Antiviral: The thiazole ring is a structural feature in antiviral medications like Ritonavir, which is used to treat HIV infections. bohrium.comglobalresearchonline.net

The following table highlights some FDA-approved drugs that feature the thiazole scaffold, illustrating its therapeutic importance.

Drug NameTherapeutic Use
DasatinibAnticancer (Leukemia) nih.govnih.gov
DabrafenibAnticancer (Melanoma) nih.govsciencescholar.us
RitonavirAntiviral (HIV) bohrium.comglobalresearchonline.net
NizatidineAnti-ulcer nih.govnih.gov
PramipexoleAnti-Parkinson's nih.govnih.gov
RiluzoleAmyotrophic Lateral Sclerosis (ALS) globalresearchonline.netmdpi.com
SulfathiazoleAntimicrobial bohrium.comnih.gov

Overview of 1-(2-(Methylamino)thiazol-5-yl)ethanone as a Key Scaffold for Research

This compound serves as a crucial intermediate and a foundational scaffold in the synthesis of more complex, biologically active molecules. Its structure, featuring a reactive ketone group and a modifiable methylamino group on the thiazole ring, makes it an ideal starting material for chemical elaboration.

Researchers utilize this compound as a building block to construct a library of derivatives for pharmacological screening. nih.gov The synthesis of novel compounds often begins with reactions involving the acetyl group of this compound. For instance, it can undergo Claisen-Schmidt condensation with various aromatic aldehydes to produce thiazole-based chalcones. nih.gov Its bromo derivative, 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, is a key precursor for creating compounds with multiple thiazole rings, which have shown enhanced therapeutic activities. nih.gov

The utility of this compound as a synthetic precursor is summarized in the table below.

Precursor CompoundReaction TypeResulting CompoundsResearch Focus
This compoundBromination2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one nih.govacs.orgSynthesis of multi-thiazole derivatives, kinase inhibitors nih.govacs.org
This compoundClaisen-Schmidt CondensationThiazole-based chalcones nih.govrsc.orgAnticancer, Antimicrobial agents
This compoundReaction with DMF-DMAEnaminone intermediates acs.orgSynthesis of CDK9 inhibitors acs.org

Scope and Objectives of Academic Research on this Chemical Compound

Academic research on this compound is primarily driven by the objective of discovering novel drug candidates with improved efficacy and selectivity. The scope of this research is broad, targeting a range of therapeutic areas by synthesizing and evaluating new derivatives of this core scaffold.

The primary goal is to perform structure-activity relationship (SAR) studies. By systematically modifying the structure of this compound and observing the effects on biological activity, researchers can identify key structural features required for therapeutic action and optimize lead compounds.

The major areas of investigation for derivatives of this compound include:

Oncology: A significant focus is on the development of kinase inhibitors. Derivatives have been designed and tested as inhibitors of Cyclin-Dependent Kinases (CDKs) like CDK9 and CDK12, and Aurora kinases, which are crucial targets in cancer therapy. rsc.orgacs.orgnih.govnih.gov

Infectious Diseases: Researchers have synthesized numerous derivatives to combat antimicrobial resistance. These compounds are evaluated for their activity against a wide range of bacteria and fungi. nih.govnih.govnih.govresearchgate.net

Neurodegenerative Diseases: There is growing interest in developing thiazole-based compounds for the treatment of Alzheimer's disease. Research objectives include synthesizing derivatives that can inhibit key enzymes or protein aggregation involved in the disease's progression. nih.govnih.gov

The following table outlines the principal research objectives and the biological targets investigated using derivatives of this scaffold.

Research AreaPrimary ObjectiveBiological Targets Investigated
Oncology Develop novel anticancer agentsCyclin-Dependent Kinases (CDK9, CDK12), Aurora Kinases, B-RAF rsc.orgacs.orgnih.govnih.gov
Infectious Diseases Discover new antimicrobial agents to overcome resistanceVarious Gram-positive and Gram-negative bacteria, Fungi nih.govnih.govnih.govresearchgate.net
Neurodegeneration Find potential treatments for Alzheimer's diseaseEnzymes and proteins involved in Alzheimer's pathology nih.govnih.gov
Inflammatory Diseases Screen for anti-inflammatory potentialPathways involved in acute and chronic inflammation nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2OS B2380816 1-(2-(Methylamino)thiazol-5-yl)ethanone CAS No. 339022-27-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(methylamino)-1,3-thiazol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-4(9)5-3-8-6(7-2)10-5/h3H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERJPWBBSJQZKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(S1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2 Methylamino Thiazol 5 Yl Ethanone and Its Derivatives

Foundational Synthetic Routes to the Thiazole (B1198619) Core

The construction of the thiazole nucleus is a well-established area of heterocyclic chemistry, with several named reactions providing versatile entry points to this important scaffold.

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most widely utilized methods for the preparation of thiazole derivatives. nih.govresearchgate.net The classical approach involves the condensation reaction between an α-haloketone and a thioamide. tandfonline.com This reaction is versatile, allowing for the synthesis of a wide array of substituted thiazoles by varying the starting materials. nih.gov

The general mechanism of the Hantzsch synthesis is initiated by the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the thiazole ring.

Numerous modifications to the Hantzsch synthesis have been developed to improve yields, shorten reaction times, and employ more environmentally friendly conditions. figshare.com These variants often involve the use of microwave irradiation, ultrasound, or various catalysts to drive the reaction forward more efficiently. researchgate.netrsc.org For instance, the synthesis of 2-aminothiazoles can be achieved through the reaction of α-haloketones with thiourea (B124793). mdpi.com

Table 1: Examples of Hantzsch Thiazole Synthesis Variants
α-HaloketoneThioamide/ThioureaConditionsProductReference
2-BromoacetophenoneThioureaReflux in ethanol (B145695)2-Amino-4-phenylthiazole mdpi.com
3-Bromo-2-pentanoneThioacetamideMicrowave irradiation2,4,5-Trimethylthiazole figshare.com
Chloroacetone (B47974)N-MethylthioureaRoom temperature2-(Methylamino)-4-methylthiazole nih.gov

While the Hantzsch synthesis is prevalent, other cyclization strategies offer alternative pathways to the thiazole core.

The Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylamino ketones to form oxazoles, and with the use of a sulfur source like phosphorus pentasulfide, it can be adapted for thiazole synthesis. wikipedia.orgresearchgate.net This method is particularly useful for the synthesis of 2,5-disubstituted thiazoles. figshare.com

The Cook-Heilborn synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related compounds. wikipedia.orgpharmaguideline.com This reaction proceeds under mild conditions and allows for the introduction of various substituents at the 2- and 4-positions of the thiazole ring. wikipedia.orgnih.gov An example is the synthesis of 2-methyl-5-aminothiazoles from the condensation of aminoacetonitrile (B1212223) and ethyldithioacetate. wikimedia.org

Synthesis of the Core 1-(2-(Methylamino)thiazol-5-yl)ethanone Structure

The synthesis of the specific target compound, this compound, can be approached through direct pathways or via the synthesis and subsequent modification of key intermediates.

A plausible direct synthetic route to this compound involves a variation of the Hantzsch synthesis using N-methylthiourea and a suitable three-carbon α,β-dicarbonyl halide equivalent. For instance, the reaction of N-methylthiourea with 3-chloro-2,4-pentanedione would be expected to yield the methylated analogue, 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone (B1602948). chemicalbook.com While a specific documented synthesis of this compound from N,N-dimethyl-N'-(methylcarbamothioyl)formimidamide and chloroacetone chloride was not found in the searched literature, the principles of thiazole synthesis suggest such a reaction could be feasible, with the formimidamide serving as a masked N-methylthiourea.

A common strategy for producing derivatives of the target compound involves the synthesis of a key intermediate, 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one. This intermediate is prepared through the bromination of 5-acetyl-4-methyl-2-(methylamino)thiazole in an acidic medium. nih.gov This α-bromoketone is a versatile precursor that can be reacted with various nucleophiles to introduce a wide range of functional groups, leading to the synthesis of diverse thiazole derivatives. nih.govmdpi.com

Table 2: Synthesis of Key Intermediate and a Derivative
Starting MaterialReagent(s)ProductReference
5-Acetyl-4-methyl-2-(methylamino)thiazoleBromine, Acidic medium2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one nih.gov
2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-oneHeterocyclic amines, o-aminothiophenol, thiosemicarbazone derivativesVarious di-, tri-, and tetrathiazole moieties nih.govmdpi.com

Advanced and Environmentally Benign Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods in organic chemistry. This is particularly relevant for the synthesis of thiazoles, given their importance in the pharmaceutical industry.

Advanced and green synthetic approaches for thiazole derivatives often focus on the use of alternative energy sources, such as microwave irradiation and ultrasound, to accelerate reaction rates and improve yields. petsd.orgtandfonline.com Microwave-assisted Hantzsch synthesis, for example, has been shown to significantly reduce reaction times from hours to minutes. researchgate.netjusst.org

Ultrasound-assisted synthesis is another green approach that has been successfully applied to the synthesis of thiazole derivatives. nih.govmdpi.com This method often leads to higher yields and purity of the products under milder reaction conditions. tandfonline.comnih.gov

Table 3: Comparison of Conventional and Green Synthetic Approaches for Thiazoles
Synthetic ApproachConditionsAdvantagesReference(s)
Conventional Heating Reflux in organic solvents (e.g., ethanol) for several hoursWell-established, simple setup mdpi.com
Microwave Irradiation Microwave heating for a few minutesRapid reaction times, often higher yields petsd.orgjusst.org
Ultrasonic Irradiation Sonication at ambient or slightly elevated temperaturesMilder conditions, improved yields, shorter reaction times tandfonline.comnih.gov
Reusable Catalysts Use of catalysts like NiFe2O4 NPs or chitosan (B1678972) hydrogelsCatalyst can be recovered and reused, reduced waste nih.govmdpi.com

Microwave-Assisted Synthesis of Thiazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net This technology has been successfully applied to the synthesis of various thiazole derivatives. The Hantzsch thiazole synthesis, a classic method for constructing the thiazole ring, can be significantly expedited using microwave irradiation. For instance, the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with substituted thioureas to form N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines has been efficiently carried out under microwave heating. nih.govresearchgate.net This approach not only reduces the reaction time from hours to minutes but also often results in cleaner products and simpler purification procedures. nih.gov

The benefits of microwave-assisted synthesis extend to multicomponent reactions as well. A one-pot, three-component synthesis of thiazolyl-pyridazinediones has been reported, where the reaction mixture was heated in a microwave oven at 500 W and 150 °C for a mere 2 minutes, demonstrating the remarkable efficiency of this technique. mdpi.com Similarly, other studies have highlighted the use of microwave irradiation in the iodine-mediated condensation of ketones with thiourea, substantially enhancing the reaction rate and yield. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

ReactionConventional MethodMicrowave-Assisted MethodReference
Hantzsch Thiazole Synthesis8 hours reflux30 minutes at 90°C nih.govresearchgate.net
Thiazolyl-pyridazinedione SynthesisNot reported2 minutes at 150°C (500W) mdpi.com
Iodine-mediated Thiazole Synthesis12 hours5-6 minutes researchgate.net

Green Chemistry Protocols

In recent years, the principles of green chemistry have been increasingly integrated into synthetic organic chemistry to minimize environmental impact. This has led to the development of protocols that utilize environmentally benign solvents and catalysts.

Polyethylene (B3416737) glycol (PEG-400) has gained attention as a green, recyclable, and non-toxic solvent for organic reactions. mdpi.comnih.gov It has been successfully employed in the one-pot, five-component synthesis of complex thiazole derivatives. nih.govresearchgate.net The use of PEG-400 as a solvent often leads to good-to-excellent yields and allows for the easy recovery and reuse of the solvent. mdpi.com

Water, the most abundant and environmentally friendly solvent, has also been explored for the synthesis of nitrogen-containing heterocycles. mdpi.com While the solubility of organic reactants in water can be a challenge, "on-water" reactions, where the reaction occurs at the interface of the organic and aqueous phases, have proven to be effective for certain transformations.

Catalyst-free reaction conditions represent another avenue of green chemistry. The development of synthetic routes that proceed efficiently without the need for a catalyst simplifies the reaction setup and purification process, reducing waste generation.

Derivatization and Functionalization Strategies

The core structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. These modifications are crucial for modulating the biological activity and physicochemical properties of the parent compound.

Acetyl Group Transformations and Condensation Reactions

The acetyl group at the 5-position of the thiazole ring is a versatile handle for a variety of chemical transformations.

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which are precursors to a wide range of heterocyclic compounds. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. While specific examples directly involving this compound are not detailed in the provided context, the general principle is widely applicable in thiazole chemistry.

The acetyl group can react with various carbonyl compounds and amines to generate a diverse array of derivatives. For example, the reaction of the corresponding 2-bromoacetyl derivative with heterocyclic amines can lead to the formation of more complex fused heterocyclic systems. nih.gov

Modification of the Methylamino Group and Thiazole Ring Positions

The methylamino group at the 2-position of the thiazole ring and other positions on the ring itself are amenable to functionalization.

The synthesis of 2-substituted amino thiazole derivatives has been a subject of interest due to their potential anti-inflammatory activities. nih.gov Modifications at this position can significantly influence the biological profile of the molecule.

Furthermore, the thiazole ring can be functionalized at other available positions. For instance, bromination of the acetyl group at the 5-position furnishes a key intermediate, 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, which can be further reacted with various nucleophiles to introduce new functionalities. nih.gov

N-Acylation and Carbamate (B1207046) Formation

The secondary amine of the 2-(methylamino) group in this compound is a primary site for nucleophilic attack, making it readily susceptible to acylation and carbamate formation. These reactions are fundamental for modifying the compound's electronic and steric properties.

N-Acylation is typically achieved by treating the parent compound with acylating agents such as acid chlorides or anhydrides, often in the presence of a base like pyridine (B92270) to neutralize the acid byproduct. nih.gov This reaction converts the methylamino group into a more complex amide functionality. A variety of acyl groups, including both aromatic and aliphatic moieties, can be introduced, leading to a diverse library of N-acyl-2-(methylamino)thiazole derivatives. mdpi.com The introduction of different amide bonds is a common strategy in structural modifications to explore structure-activity relationships. nih.gov

Carbamate formation involves the reaction of the methylamino group with chloroformates or other activated carbonyl species. acs.orgorganic-chemistry.org This process yields carbamates (or urethanes), which are stable functional groups that can act as peptide bond surrogates and modulate interactions with biological targets. acs.orgnih.gov The reaction can be performed using various reagents, such as phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate, which serves as a versatile carbonyl source for the selective synthesis of carbamates under mild conditions. organic-chemistry.org

Table 1: Reagents for N-Acylation and Carbamate Formation
TransformationReagent ClassSpecific ExampleResulting Functional Group
N-AcylationAcid ChloridesBenzoyl ChlorideAmide (N-Benzoyl)
N-AcylationAcid AnhydridesAcetic AnhydrideAmide (N-Acetyl)
Carbamate FormationChloroformatesEthyl ChloroformateCarbamate (N-Ethoxycarbonyl)
Carbamate FormationCarbonylating AgentsDi(2-pyridyl) carbonate (DPC)Carbamate
Substitution at the C4-Position of the Thiazole Ring

The regioselectivity of electrophilic substitution on the thiazole ring is heavily influenced by the existing substituents. The 2-(methylamino) group is an electron-donating, activating group that directs electrophiles primarily to the C5-position. ias.ac.innih.gov Conversely, the 5-acetyl group is an electron-withdrawing, deactivating group. In the case of this compound, the C5-position is already occupied, which complicates further direct electrophilic substitution on the ring.

The C4-position is generally less reactive towards typical electrophiles compared to the C5-position in 2-aminothiazoles. ias.ac.in Direct substitution at C4 is therefore challenging and often requires potent reaction conditions or alternative strategies. One powerful method for the formylation of electron-rich aromatic and heterocyclic compounds is the Vilsmeier-Haack reaction. wikipedia.orgcambridge.orgorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl (-CHO) group. ijpcbs.com While this reaction is well-documented for many heterocycles, its application to specifically functionalize the C4-position of the target substrate would depend on the precise reactivity and steric factors, representing a potential but specialized route. wikipedia.orgresearchgate.net

Introduction of Halogen and Alkyl Substituents

Halogenation: The introduction of halogen atoms at the C4-position of the thiazole ring is not typically achieved by direct halogenation of the pre-formed this compound. Direct halogenation of 2-aminothiazoles with reagents like Br₂ or CuX₂ (X = Cl, Br) proceeds via an addition-elimination mechanism and overwhelmingly favors substitution at the more nucleophilic C5-position. nih.govrsc.org Since this position is blocked in the target molecule, alternative synthetic routes are necessary. A more viable strategy involves constructing the thiazole ring with the C4-halogen already in place. This can be accomplished through a modified Hantzsch synthesis. For instance, using a 2-aminothiazol-4(5H)-one (pseudothiohydantoin) intermediate, the C4-position can be halogenated under Appel-related conditions, followed by the introduction of the C5-acetyl group. nih.gov

Alkylation: Similar to halogenation, direct Friedel-Crafts alkylation at the C4-position is synthetically challenging due to the directing effects of the existing substituents. The most common and effective method for introducing an alkyl group at the C4-position is through the initial Hantzsch thiazole synthesis. By selecting an appropriately substituted β-dicarbonyl compound as a starting material, the desired C4-alkyl group can be incorporated from the outset. For example, reacting a substituted thiourea with 3-chloro-2,4-pentanedione would yield a 4-methylthiazole (B1212942) core. mdpi.com

Table 2: Strategies for C4-Substitution
SubstituentMethodologyKey Reagents/StrategyRationale
Formyl (-CHO)Vilsmeier-Haack ReactionPOCl₃ / DMFPowerful formylation of electron-rich positions; potential for C4-substitution. ijpcbs.com
Halogen (Cl, Br, I)Synthesis from C4-functionalized precursorsStart with 2-aminothiazol-4(5H)-one, then halogenateDirect halogenation favors the blocked C5-position. nih.govnih.govrsc.org
Alkyl (e.g., -CH₃)Incorporation during Hantzsch synthesisUse of α-halo-β-dicarbonyl compoundsDirect alkylation is inefficient; building the ring with the group is preferred. mdpi.com

Formation of Fused Heterocyclic Systems

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic acetyl group, makes it an excellent precursor for the synthesis of various fused heterocyclic systems.

Imidazo[2,1-b]thiazole (B1210989) Derivatives

The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, and its synthesis is efficiently achieved starting from 2-aminothiazole (B372263) derivatives. mdpi.com The most common method involves the condensation of the 2-aminothiazole moiety with α-halocarbonyl compounds, such as α-bromoketones. researchgate.netresearchgate.net

In this reaction, the this compound acts as the 2-aminothiazole component. The reaction mechanism is believed to proceed via an initial nucleophilic attack of the thiazole ring nitrogen (N-3) on the electrophilic carbon of the α-haloketone, forming a quaternary ammonium (B1175870) salt intermediate. This is followed by an intramolecular cyclization where the exocyclic 2-methylamino group attacks the carbonyl carbon, and subsequent dehydration yields the aromatic imidazo[2,1-b]thiazole ring system. nih.govasianpubs.org This versatile reaction allows for the synthesis of a wide range of substituted imidazo[2,1-b]thiazoles by varying the α-haloketone reactant. nih.govnih.gov

Table 3: Synthesis of Imidazo[2,1-b]thiazoles
Starting MaterialReactantResulting Fused SystemGeneral Structure
This compoundα-Bromoketones (R-CO-CH₂Br)Substituted 1-(Imidazo[2,1-b]thiazol-5-yl)ethanoneA five-membered imidazole (B134444) ring fused to the thiazole.
This compoundPhenacyl Bromide1-(2-Methyl-3-phenylimidazo[2,1-b]thiazol-5-yl)ethanonePhenyl-substituted imidazo[2,1-b]thiazole.
Thiazolo[3,2-a]pyridine and Related Structures

The synthesis of the thiazolo[3,2-a]pyridine core involves the annulation of a pyridine ring onto the thiazole scaffold. researchgate.net This is often accomplished through multi-component reactions where the 2-aminothiazole serves as the key nitrogen-containing building block. nih.govrsc.org

A common strategy involves the reaction of this compound with an aldehyde and an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst. researchgate.net The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound to form an α,β-unsaturated intermediate. The 2-methylamino group of the thiazole then undergoes a Michael addition to this intermediate, followed by intramolecular cyclization and subsequent aromatization (often via tautomerization or oxidation) to furnish the fused thiazolo[3,2-a]pyridine system. nih.gov

Pyrimidine-Fused Thiazole Derivatives

Fusing a pyrimidine (B1678525) ring to the thiazole core yields thiazolopyrimidines, a class of compounds with significant pharmacological interest. researchgate.net The synthesis can be approached in several ways, utilizing the reactive centers of this compound.

One major pathway involves reacting the 2-methylamino group with reagents that can provide the remaining atoms for the pyrimidine ring. For example, condensation with β-ketoesters (like ethyl acetoacetate), malonic esters, or α,β-unsaturated nitriles can lead to the formation of the fused pyrimidine ring through a sequence of addition and cyclization-condensation reactions.

An alternative strategy leverages the reactivity of the 5-acetyl group. The acetyl group can first undergo a Claisen-Schmidt condensation with an aromatic aldehyde to form a chalcone (B49325) intermediate (an α,β-unsaturated ketone). This chalcone can then be reacted with a binucleophile such as guanidine (B92328), thiourea, or urea. The reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration to construct the pyrimidine ring, resulting in a highly substituted thiazolo[4,5-d]pyrimidine (B1250722) derivative.

Table 4: Synthesis of Pyrimidine-Fused Thiazoles
Reactive Site UtilizedReaction TypeCo-ReactantsFused System
2-(Methylamino) groupCyclocondensationβ-Ketoesters, MalonatesThiazolo[3,2-a]pyrimidinone
5-Acetyl group (via chalcone)CyclocondensationAromatic Aldehyde, then Guanidine/UreaThiazolo[4,5-d]pyrimidine

Synthesis of Multi-Thiazole Ring Systems (e.g., Dithiazoles, Trithiazoles, Tetrathiazoles)

The construction of molecules containing multiple thiazole rings, such as dithiazoles, trithiazoles, and tetrathiazoles, often utilizes a brominated derivative of this compound as a key starting material. A common precursor, 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, serves as a versatile building block for these complex heterocyclic systems. nih.gov

The synthesis of these multi-thiazole structures is achieved by reacting the α-bromoketone derivative with various nucleophiles, including heterocyclic amines and thiosemicarbazone derivatives. nih.gov For instance, the reaction between 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one and 2-aminothiazole in refluxing ethanol can yield a dithiazole system. nih.gov Similarly, reacting the same brominated precursor with different thiosemicarbazone derivatives in dioxane with triethylamine (B128534) as a catalyst leads to the formation of molecules incorporating di-, tri-, and even tetrathiazole moieties. nih.gov These reactions provide a straightforward pathway to elaborate on the initial thiazole structure, linking it to additional thiazole rings to build larger, more complex molecules. nih.gov

Reaction Conditions and Catalysis in Synthesis

The successful synthesis of thiazole derivatives is highly dependent on carefully controlled reaction conditions, including the choice of solvent, temperature, and the use of specific catalysts. These factors can significantly influence reaction rates, yields, and the purity of the final products.

Solvent Effects and Temperature Control

The selection of an appropriate solvent and the regulation of temperature are critical for directing the outcome of thiazole synthesis. Different solvents can affect the solubility of reactants and intermediates, as well as influence the reaction mechanism. Temperature control is essential for managing reaction kinetics and minimizing the formation of unwanted byproducts.

SolventTemperature ConditionContext of Use
Ethanol RefluxSynthesis of dithiazoles from α-bromoketones and aminothiazoles. nih.gov Also used for chalcone synthesis with potassium tert-butylate.
Dioxane Not specified (likely reflux)Synthesis of multi-thiazole systems from α-bromoketones and thiosemicarbazones. nih.gov
Tetrahydrofuran (THF) RefluxUsed for Hantzsch reaction of α-halocarbonyl compounds with thioamides.
Water Not specifiedEmployed as a green solvent in the synthesis of pyrazolyl-thiazoles catalyzed by sulfamic acid.
PEG-400 100 °C / MicrowaveActs as a green solvent for the synthesis of 2-aminothiazoles from α-diazoketones and thiourea.

Reactions are frequently conducted under reflux to provide the necessary activation energy and drive the reaction to completion, as seen in the use of ethanol and 1-propanol. nih.gov In contrast, some multi-component reactions are designed to proceed at room temperature, offering a more energy-efficient "green" approach.

Role of Specific Catalysts (e.g., Triethylamine, Sulfamic Acid, CuI, PEG-400)

Catalysts play a pivotal role in the synthesis of thiazole derivatives by providing alternative reaction pathways with lower activation energies, thereby increasing reaction rates and improving yields. The choice of catalyst is often tailored to the specific reaction being performed.

CatalystRole in Synthesis
Triethylamine A base catalyst used to neutralize acidic byproducts, such as HBr, in reactions involving α-bromoketones. It facilitates the cyclization step in the formation of multi-thiazole systems. nih.gov
Sulfamic Acid A mild, efficient, and reusable solid acid catalyst. It is particularly effective in one-pot, three-component syntheses of pyrazolyl-thiazoles in aqueous media, promoting green chemistry principles.
CuI (Copper(I) Iodide) A versatile catalyst used in various C-H activation and cross-coupling reactions to form thiazoles. It can catalyze the direct arylation of thiazole C-H bonds and is used in multi-component reactions for building the thiazole ring. organic-chemistry.org
PEG-400 Primarily a green, recyclable solvent, it can also facilitate reactions, sometimes in conjunction with microwave irradiation, to promote efficient and rapid synthesis of thiazole derivatives.

Triethylamine is commonly employed as a base to scavenge acids generated during the reaction, such as in the reaction of α-bromoketones with thiosemicarbazones, thereby driving the equilibrium towards product formation. nih.gov

Sulfamic acid has been identified as an effective and environmentally friendly catalyst for one-pot, multi-component reactions, enabling the synthesis of complex molecules like pyrazolyl-thiazoles in water.

Copper(I) iodide (CuI) is a key catalyst in modern organic synthesis for forming C-S and C-N bonds. It is used in methods for the direct arylation of heterocycles and in multi-component strategies to construct the thiazole ring from simpler precursors. organic-chemistry.orgacs.org For example, CuI is used in click chemistry reactions to link thiazole moieties to other molecular fragments. mdpi.com

PEG-400 (Polyethylene glycol 400) serves as a non-toxic, recyclable solvent that can enhance reaction rates, particularly under microwave conditions, offering a green alternative to volatile organic solvents.

Purification and Isolation Techniques for Synthesized Compounds

The isolation and purification of the target thiazole compounds from the reaction mixture are crucial steps to obtain products of high purity. The techniques employed are largely dependent on the physical properties of the compound, such as its solubility and crystallinity.

Commonly, the crude product, if it is a solid, is first isolated by filtration . The collected solid is then washed with a suitable solvent, such as water or cold ethanol, to remove soluble impurities and unreacted starting materials.

The most prevalent method for purifying solid thiazole derivatives is recrystallization . This technique involves dissolving the crude product in a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical for effective purification. Solvents frequently mentioned in the literature for recrystallizing thiazole derivatives include:

Ethanol

1,4-Dioxane

Glacial Acetic Acid

In some procedures, after dissolving the product in an acid like glacial acetic acid, the pure compound is precipitated by adding a solution like 10% aqueous sodium acetate. The final pure product is then collected by filtration, washed with water, and dried.

For non-crystalline products or when recrystallization is ineffective, column chromatography is another powerful purification technique used to separate the desired compound from byproducts based on differential adsorption on a stationary phase like silica (B1680970) gel. acs.org

Advanced Spectroscopic and Structural Elucidation Techniques for 1 2 Methylamino Thiazol 5 Yl Ethanone Derivatives

Comprehensive Spectroscopic Analysis

Spectroscopy is the cornerstone of molecular characterization, providing detailed insights into the electronic and vibrational states of a molecule. For derivatives of 1-(2-(Methylamino)thiazol-5-yl)ethanone, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offers a complete picture of the molecular architecture.

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a typical this compound derivative, distinct signals corresponding to each type of proton are observed. The chemical shifts are influenced by the electronic environment of the protons.

Thiazole (B1198619) Ring Proton: The single proton on the thiazole ring (H-4) typically appears as a singlet in the aromatic region of the spectrum.

Methylamino Group: The N-H proton of the secondary amine gives rise to a signal that can be broad and its chemical shift is often solvent-dependent. The methyl protons (N-CH₃) appear as a singlet or a doublet, depending on coupling with the N-H proton.

Ethanone (B97240) Group: The methyl protons of the acetyl group (CO-CH₃) resonate as a sharp singlet in the aliphatic region.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbonyl Carbon: The carbon of the ketone group (C=O) is highly deshielded and appears at the downfield end of the spectrum, typically in the range of 180-200 ppm.

Thiazole Ring Carbons: The carbons of the thiazole ring (C2, C4, C5) display characteristic signals in the aromatic region. The C2 carbon, bonded to two nitrogen and sulfur atoms, is typically found further downfield.

Methyl Carbons: The methyl carbons from the methylamino and acetyl groups appear at the upfield end of the spectrum.

The following table summarizes the expected chemical shift ranges for the core structure.

Group ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
Thiazole CH ~7.3 - 8.0~115 - 145
Thiazole C -S-~140 - 160
Thiazole C -NH-~160 - 175
NH -CH₃Variable (broad)-
NH-C H₃~2.8 - 3.2~25 - 35
C =O-~185 - 195
CO-C H₃~2.4 - 2.6~20 - 30

Note: These are approximate ranges and can vary based on solvent and substitution on the thiazole ring.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. cdnsciencepub.com For this compound derivatives, key absorption bands confirm the presence of its characteristic moieties.

N-H Stretch: A moderate absorption band in the region of 3200-3400 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine. nih.gov

C=O Stretch: A strong, sharp absorption band around 1650-1700 cm⁻¹ is a definitive indicator of the ketone carbonyl group. nih.govimpactfactor.org

C=N and C=C Stretches: The thiazole ring exhibits characteristic stretching vibrations for C=N and C=C bonds, which typically appear in the 1500-1650 cm⁻¹ region. cdnsciencepub.com

C-H Stretches: Aromatic C-H stretches from the thiazole ring are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Secondary Amine (N-H)Stretch3200 - 3400Medium
Ketone (C=O)Stretch1650 - 1700Strong, Sharp
Thiazole Ring (C=N, C=C)Stretch1500 - 1650Medium to Strong
Aromatic C-HStretch> 3000Medium to Weak
Aliphatic C-HStretch< 3000Medium

Mass spectrometry provides information about the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Upon ionization, the molecular ion ([M]⁺) is formed. This ion can then undergo fragmentation, breaking into smaller, charged pieces. The resulting fragmentation pattern is a unique fingerprint that can help to confirm the structure of the molecule. For this compound, expected fragmentation pathways include:

Loss of a methyl group: Cleavage of the acetyl methyl group, resulting in an [M-15]⁺ peak.

Loss of the acetyl group: Alpha-cleavage of the bond between the carbonyl carbon and the thiazole ring, leading to a prominent peak corresponding to the loss of a CH₃CO• radical ([M-43]⁺).

Cleavage of the thiazole ring: The heterocyclic ring can also fragment in characteristic ways, providing further structural confirmation.

X-ray Crystallography for Definitive Structural Assignments

While spectroscopic methods provide powerful evidence for a proposed structure, X-ray crystallography offers unambiguous proof by determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique is invaluable for confirming connectivity, bond lengths, bond angles, and the absolute configuration of stereocenters.

For derivatives of this compound, a single-crystal X-ray structure analysis can definitively:

Confirm the substitution pattern on the thiazole ring, distinguishing between different regioisomers. mdpi.com

Provide exact measurements of bond lengths and angles, revealing details about electronic effects and steric strain. nih.gov

Elucidate the solid-state conformation of the molecule, showing the orientation of the methylamino and ethanone substituents relative to the thiazole ring. nih.gov

Identify and characterize intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Elucidation of Regioisomers and Stereoisomers in Complex Syntheses

The synthesis of substituted thiazoles, often achieved through methods like the Hantzsch thiazole synthesis, can potentially yield multiple regioisomers. nih.govresearchgate.net For example, the reaction of an α-haloketone with a thioamide can result in different substitution patterns on the final thiazole ring.

Spectroscopic techniques are crucial for distinguishing between these isomers. nih.gov

NMR Spectroscopy: ¹H and ¹³C NMR are particularly effective. The chemical shifts and coupling patterns of the protons and carbons on the thiazole ring are highly sensitive to the positions of the substituents. For instance, the position of the acetyl group (at C4 vs. C5) will significantly alter the chemical shift of the remaining ring proton and the adjacent ring carbons.

Nuclear Overhauser Effect (NOE) NMR: NOE experiments can establish through-space proximity between protons, helping to confirm which substituents are adjacent to one another and thus resolving the regiochemistry.

In syntheses that create stereocenters, NMR can also be used to differentiate between diastereomers, while chiral chromatography or the use of chiral resolving agents may be necessary to separate enantiomers.

Conformational Studies via Experimental and Computational Methods

The biological activity and physical properties of this compound derivatives can be influenced by their preferred three-dimensional shape or conformation. The molecule has rotational freedom around the single bonds connecting the methylamino and ethanone groups to the thiazole ring.

Experimental Methods: Techniques like variable-temperature NMR can be used to study conformational dynamics. By analyzing changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers to rotation around specific bonds.

Computational Methods: Molecular mechanics and quantum chemistry methods, such as Density Functional Theory (DFT), are powerful tools for exploring the conformational landscape of a molecule. mdpi.com These calculations can identify low-energy conformers (stable shapes), predict the relative energies of different conformations, and calculate the energy barriers for interconversion between them. mdpi.com Conformational analysis can reveal, for example, whether the carbonyl group of the ethanone moiety is oriented in the same plane as the thiazole ring to maximize conjugation, or if it is twisted due to steric hindrance. mdpi.com

Chemical Reactivity and Transformations of 1 2 Methylamino Thiazol 5 Yl Ethanone

Reaction Mechanisms and Pathways for Derivatization

The derivatization of 1-(2-(methylamino)thiazol-5-yl)ethanone primarily involves reactions targeting the acetyl group and the thiazole (B1198619) ring, enabling the synthesis of a diverse array of more complex molecules. A common strategy begins with the modification of the acetyl group to introduce a reactive handle for subsequent cyclization or substitution reactions.

One of the most significant derivatization pathways commences with the bromination of the acetyl group's α-carbon in an acidic medium. nih.gov This reaction yields the highly reactive α-haloketone, 2-bromo-1-(2-(methylamino)thiazol-5-yl)ethanone, which serves as a key precursor for building fused heterocyclic systems. nih.gov The mechanism involves the acid-catalyzed enolization of the ketone, followed by electrophilic attack by bromine.

This brominated intermediate is a potent electrophile and readily reacts with various nucleophiles. For instance, its reaction with heterocyclic amines like 2-aminothiazole (B372263) or o-aminothiophenol proceeds via nucleophilic substitution, where the amino or thiol group displaces the bromide ion. nih.gov This initial S-alkylation or N-alkylation is often followed by an intramolecular condensation reaction between the remaining nucleophilic group (e.g., the second amine) and the carbonyl group of the former acetyl moiety, leading to the formation of fused ring systems such as imidazothiazoles or benzothiazines. nih.gov

Another important derivatization pathway is the Claisen-Schmidt condensation. nih.gov In this base-catalyzed reaction, the enolate of this compound acts as a nucleophile, attacking an aromatic aldehyde. The subsequent dehydration of the resulting aldol (B89426) addition product yields a thiazole-based chalcone (B49325), which can undergo further reactions to produce various heterocyclic compounds. nih.gov

Table 1: Key Derivatization Reactions
Starting MaterialReagent(s)Reaction TypeKey Intermediate/ProductReference
This compoundBromine, Acidic Mediumα-Halogenation2-Bromo-1-(2-(methylamino)thiazol-5-yl)ethanone nih.gov
2-Bromo-1-(2-(methylamino)thiazol-5-yl)ethanoneHeterocyclic amines, ThiosemicarbazonesNucleophilic Substitution / CyclocondensationDi-, tri-, and tetrathiazole moieties nih.gov
2-Bromo-1-(2-(methylamino)thiazol-5-yl)ethanoneo-AminothiophenolS-alkylation / Intramolecular Condensation5-(4H-Benzo[b] pharmaguideline.comwikipedia.orgthiazin-3-yl)-N,4-dimethylthiazol-2-amine nih.gov
This compoundAromatic Aldehydes, BaseClaisen-Schmidt CondensationThiazole-based chalcones nih.gov

Functional Group Interconversions and Modifications of the Acetyl and Methylamino Groups

The acetyl and methylamino groups of this compound are primary sites for functional group interconversions, providing avenues for structural elaboration.

The acetyl group is particularly reactive. As mentioned, its α-carbon can be readily halogenated, typically with bromine, to form an α-haloketone. nih.gov This transformation is crucial as it converts the relatively unreactive methyl group of the acetyl moiety into a good leaving group, facilitating subsequent nucleophilic substitution and cyclization reactions. nih.gov The carbonyl of the acetyl group also undergoes condensation reactions. For example, it can react with hydrazides to form hydrazones. This has been demonstrated in the synthesis of N'-(2-(2-methylamino)thiazol-4-yl)acetohydrazide-hydrazones, where a derivative of the acetyl group is converted into a hydrazide-hydrazone bridge. researchgate.net Furthermore, the acetyl group can be a precursor for chalcone formation through condensation with aldehydes. nih.govresearchgate.net

The 2-(methylamino) group is a nucleophilic center. While it is part of an enamine-like system which reduces its basicity compared to a typical alkylamine, it can still undergo reactions such as acylation or alkylation under appropriate conditions. The lone pair of electrons on the nitrogen atom is integral to the electron-donating nature of the substituent, which influences the reactivity of the entire thiazole ring. Modifications at this position can be used to modulate the electronic properties and biological activity of the resulting derivatives. For instance, methylation of amino groups is known to increase metabolic stability by reducing the potential for oxidative deamination compared to primary amines. evitachem.com

Electrophilic and Nucleophilic Reactions of the Thiazole Ring System

The reactivity of the thiazole ring in this compound towards electrophiles and nucleophiles is governed by the electronic effects of its substituents. The 2-(methylamino) group is a strong electron-donating group, which activates the ring towards electrophilic substitution. Conversely, the 5-acetyl group is an electron-withdrawing group that deactivates the ring.

In general, the C5 position of the thiazole ring is the most electron-rich and is the preferred site for electrophilic attack. pharmaguideline.com However, in the target molecule, this position is already substituted. The activating effect of the 2-(methylamino) group directs electrophiles primarily to the C4 position. The electron-donating effect of the sulfur atom also contributes to the nucleophilicity of the ring. pharmaguideline.com Therefore, electrophilic substitution reactions, such as halogenation or nitration, would be expected to occur at the C4 position.

The thiazole ring is generally electron-deficient, making it susceptible to nucleophilic attack, particularly at the C2 position. pharmaguideline.com The presence of the electron-donating methylamino group at C2 would typically disfavor nucleophilic attack at this site. However, deprotonation at C2 using strong organolithium bases can occur, rendering this position nucleophilic for reactions with various electrophiles. pharmaguideline.comwikipedia.org Halogen atoms attached to the thiazole ring can be displaced by nucleophiles. pharmaguideline.com While the parent compound does not have a halogen on the ring, derivatives synthesized via electrophilic halogenation at C4 could undergo subsequent nucleophilic substitution.

Table 2: Predicted Reactivity of the Thiazole Ring
PositionElectronic NaturePredicted ReactivityInfluencing FactorsReference
C2Electron-deficient (generally), but substituted with electron-donating groupSusceptible to deprotonation by strong bases. Nucleophilic attack is generally disfavored due to the -NHMe group.Ring nitrogen, -NHMe group pharmaguideline.comwikipedia.org
C4ActivatedMost likely site for electrophilic substitution.Activating effect of the 2-(methylamino) group. pharmaguideline.com
C5Deactivated and SubstitutedUnavailable for electrophilic substitution.Deactivating effect of the acetyl group; already substituted. pharmaguideline.com

Role as a Versatile Synthetic Building Block in Heterocyclic Synthesis

This compound, and particularly its α-bromo derivative, is a valuable building block for the synthesis of complex, fused heterocyclic systems. researchgate.netwjrr.org Its utility stems from the presence of multiple reaction sites that can be selectively targeted to construct new rings.

The Hantzsch thiazole synthesis is a classic method for forming the thiazole ring itself, reacting α-haloketones with thioamides. wikipedia.orgresearchgate.net In a similar vein, the α-bromo derivative of this compound acts as the α-haloketone component in reactions to build upon the existing thiazole core. This strategy is central to creating molecules with multiple thiazole units or for fusing other heterocyclic rings onto the thiazole scaffold. nih.gov

Examples of its application include:

Synthesis of Imidazo[2,1-b]thiazoles: Reaction of 2-bromo-1-(2-(methylamino)thiazol-5-yl)ethanone with 2-aminothiazole derivatives leads to the formation of fused imidazothiazole systems. nih.gov

Synthesis of Benzothiazines: Condensation with o-aminothiophenol yields benzothiazine-thiazole hybrids through a sequence of S-alkylation and intramolecular cyclization. nih.gov

Formation of Pyrroles and Thiophenes: Related chloroacetamido-thiazoles have been used as synthons for reactions with various nucleophiles to generate thiazoles linked to furan, pyrrole, and thiophene (B33073) rings. nih.gov

Construction of Triazole-fused Systems: The compound serves as a precursor for imidazotriazole-incorporated thiazoles, demonstrating its utility in assembling complex nitrogen-rich heterocycles. nih.gov

The ability to use this compound to construct a variety of other heterocyclic frameworks, such as pyrazoles, pyrimidines, and oxazepines, highlights its importance as a versatile intermediate in medicinal and materials chemistry. wjrr.org

Pharmacological Profile and Biological Activities of 1 2 Methylamino Thiazol 5 Yl Ethanone Derivatives

Antimicrobial Efficacy

The thiazole (B1198619) nucleus is a versatile scaffold known for its presence in various antimicrobial agents. jchemrev.com Derivatives of 1-(2-(methylamino)thiazol-5-yl)ethanone have been extensively studied for their potential to combat a wide array of microbial pathogens, including both bacteria and fungi. Their amphiphilic nature may facilitate their integration into microbial cell membranes, leading to cytoplasmic leakage and cell death. mdpi.com

Antibacterial Spectrum and Potency against Gram-Positive Bacteria

Derivatives of this compound have demonstrated significant efficacy against a variety of Gram-positive bacteria. nih.gov Studies involving the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with various heterocyclic amines and thiosemicarbazones have yielded compounds with notable antibacterial properties. nih.gov

Research has shown that newly synthesized compounds derived from 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone (B1602948) exhibit antibacterial properties superior to standard antibiotics like ampicillin (B1664943) and, in many instances, streptomycin. One study highlighted a derivative that was more active than the standard, amphotericin B, against Staphylococcus epidermidis. nih.gov

Specific Gram-positive strains that have been tested include:

Staphylococcus aureus

Methicillin-resistant Staphylococcus aureus (MRSA)

Staphylococcus epidermidis

Streptococcus pyogenes

Enterococcus faecalis

Bacillus cereus

In one study, isatin-decorated thiazole derivatives showed potent activity against MRSA. nih.gov Another study found that certain thiazole-quinolinium derivatives were effective against vancomycin-resistant Enterococcus. rsc.org Thiazole derivatives have also shown potent activity against S. pyogenes and S. epidermidis with low Minimum Inhibitory Concentration (MIC) values. nih.govacs.org Furthermore, research has indicated that B. cereus is particularly sensitive to certain new thiazole derivatives. nih.gov

Antibacterial Activity of Thiazole Derivatives against Gram-Positive Bacteria

Derivative ClassBacterial StrainActivity NotedReference
Derivatives of 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanoneGeneral Gram-positiveBetter than ampicillin and streptomycin nih.gov
Imidazotriazole-thiazole hybridStaphylococcus epidermidisExceeded activity of amphotericin B nih.gov
Isatin-decorated thiazolesMRSAPotent activity nih.gov
Benzothiazole ethyl ureasStreptococcus pyogenesMIC: 0.06 μg/mL nih.govacs.org
Benzothiazole ethyl ureasStaphylococcus epidermidisMIC: 0.03 μg/mL nih.govacs.org
Heteroaryl(aryl) thiazolesBacillus cereusMost sensitive bacterium in the study nih.gov

Antibacterial Spectrum and Potency against Gram-Negative Bacteria

The efficacy of this compound derivatives extends to Gram-negative bacteria, although activity can be more variable compared to Gram-positive strains. researchgate.net The outer membrane of Gram-negative bacteria often presents a significant barrier to antimicrobial agents. nih.gov

Key Gram-negative pathogens tested include:

Escherichia coli

Pseudomonas aeruginosa

Some thiazole derivatives have demonstrated potent activity against E. coli. For instance, newly synthesized isatin-decorated thiazole derivatives have shown significant antimicrobial effects against this bacterium. nih.gov However, in other studies, E. coli has been found to be among the most resistant strains to certain thiazole compounds. nih.gov The effectiveness can be influenced by factors such as efflux pumps; testing against knockout strains (e.g., ΔtolC) has shown improved antibacterial effects for some derivatives. nih.gov

Similarly, activity against P. aeruginosa has been observed. Some thiazole derivatives have shown moderate to good activity against resistant strains of P. aeruginosa, in some cases outperforming the reference drug ampicillin. mdpi.com

Antibacterial Activity of Thiazole Derivatives against Gram-Negative Bacteria

Derivative ClassBacterial StrainActivity NotedReference
Isatin-decorated thiazolesEscherichia coliPotent antimicrobial activity nih.gov
Heteroaryl(aryl) thiazolesEscherichia coliMost resistant bacterium in the study nih.gov
Heteroaryl(aryl) thiazolesResistant Pseudomonas aeruginosaHigher potential than ampicillin mdpi.com

Antifungal Spectrum and Potency

In addition to antibacterial effects, derivatives of this compound have shown significant promise as antifungal agents. nih.gov Research indicates that their antifungal activity can be superior to their antibacterial effects. nih.gov Some synthesized derivatives have displayed antifungal properties that surpass those of standard drugs like bifonazole (B1667052) and ketoconazole. nih.gov

A broad range of fungal species has been tested for susceptibility to these compounds, including:

Candida albicans

Candida krusei

Aspergillus niger

Aspergillus clavatus

Penicillium marneffei

Aspergillus fumigatus

Geotrichum candidum

Fusarium sporotrichoides

Studies on newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives revealed very strong antifungal activity against clinical isolates of C. albicans, with Minimum Inhibitory Concentration (MIC) values as low as 0.008 µg/mL. nih.gov Other research has found that certain isatin-decorated thiazoles have antifungal activities against C. albicans equivalent to the reference drug Nystatin. nih.gov Hydrazone derivatives of thiazoles have also shown promising activity against Cryptococcus neoformans and C. albicans. bioorganica.com.ua

Antifungal Activity of Thiazole Derivatives

Derivative ClassFungal StrainActivity Noted (MIC)Reference
Derivatives of 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanoneGeneral fungiBetter than bifonazole and ketoconazole nih.gov
Heteroaryl(aryl) thiazolesVarious fungiMIC range: 0.06–0.47 mg/mL nih.gov
(2-(cyclopropylmethylidene)hydrazinyl)thiazolesCandida albicans0.008–7.81 µg/mL nih.gov
Isatin-decorated thiazolesCandida albicansEquivalent to Nystatin nih.gov
Aromatic aldehyde 1,3-thiazol-2-yl hydrazonesCryptococcus neoformansAs low as 0.5 μg/ml bioorganica.com.ua
Aromatic aldehyde 1,3-thiazol-2-yl hydrazonesCandida albicans16 μg/ml bioorganica.com.ua

Mechanistic Investigations of Antimicrobial Action

The mechanisms through which thiazole derivatives exert their antimicrobial effects are multifaceted and a subject of ongoing research. One of the primary modes of action involves the inhibition of essential bacterial enzymes. nih.gov

Enzyme Inhibition: A key target for many thiazole-based antimicrobials is the type II topoisomerase system in bacteria, which includes DNA gyrase (GyrB) and topoisomerase IV (ParE). nih.govacs.org These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death. nih.gov Molecular docking studies have suggested that thiazole derivatives can bind to the ATP-binding site of these enzymes. nih.gov For example, docking studies on certain heteroaryl(aryl) thiazole derivatives pointed towards the inhibition of E. coli MurB enzyme as a probable mechanism of action. mdpi.com Another potential target is the bacterial cell division protein FtsZ; some thiazole-quinolinium derivatives have been shown to disrupt FtsZ assembly, leading to cell elongation and death. rsc.org

Research on Counteracting Microbial Resistance

The rise of antimicrobial resistance (AMR) is a critical global health issue, and thiazole derivatives are being investigated for their potential to overcome resistance mechanisms. mdpi.com Their ability to act on different microbial targets makes them promising candidates for developing new drugs against resistant strains. nih.gov

Several studies have shown that derivatives of this compound are effective against drug-resistant bacteria. For example, some derivatives have demonstrated higher potency than ampicillin against resistant strains of MRSA, P. aeruginosa, and E. coli. mdpi.com The development of thiazole-based compounds that can inhibit or disrupt biofilm formation is another important area of research. Biofilms are communities of bacteria that are notoriously resistant to conventional antibiotics. Certain thiazole derivatives have shown the ability to prevent biofilm formation by S. aureus and even disrupt pre-formed biofilms. acs.org

Anticancer Potential

Beyond their antimicrobial properties, derivatives of this compound have emerged as a promising class of compounds with significant anticancer activity. nih.gov The 2-aminothiazole (B372263) scaffold, in particular, is found in several potent antitumor agents. researchgate.net

Research has explored the cytotoxic effects of these derivatives against a wide range of human cancer cell lines, including those from leukemia, breast, lung, colon, melanoma, ovarian, and renal cancers. researchgate.net For instance, substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines, which can be synthesized from a 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone precursor, are highly active inhibitors of cyclin-dependent kinase 9 (CDK9). acs.org Inhibition of CDK9 can reduce the expression of anti-apoptotic proteins and trigger cell death in cancer cells. acs.org

In other studies, novel thiazole derivatives have shown potent inhibitory activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines, with some compounds exhibiting lower IC50 values (indicating higher potency) than the standard drug Staurosporine. mdpi.com Furthermore, a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives showed good inhibitory activity against the A-549 lung cancer cell line. mdpi.com

Anticancer Activity of Thiazole Derivatives

Derivative ClassCancer Cell LineMechanism/Activity NotedReference
Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidinesVarious human cancer cell linesPotent CDK9 inhibitors, trigger apoptosis acs.org
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-onesMCF-7 (Breast), HepG2 (Liver)IC50 values lower than Staurosporine mdpi.com
2-phenyl-4-trifluoromethyl thiazole-5-carboxamidesA-549 (Lung)Good inhibitory activity (up to 48%) mdpi.com

Cytotoxic Activity against Various Human Cancer Cell Lines

Research has demonstrated that derivatives based on the thiazole framework exhibit significant cytotoxic activity against a wide array of human cancer cell lines. The efficacy of these compounds is often evaluated by their IC50 values, which represent the concentration required to inhibit the growth of 50% of the cancer cells.

Newly synthesized thiazole derivatives have shown potent activity against breast cancer (MCF-7), liver cancer (HepG2), and other cell lines. mdpi.com For instance, one study found that compound 4c , a 2-[2-[3-substituted-4-hydroxy benzylidene] hydrazinyl]-thiazole-4[5H]-one, was particularly effective against MCF-7 and HepG2 cells, with IC50 values of 2.57 µM and 7.26 µM, respectively. mdpi.com In another study, novel bis-thiazole derivatives were screened against five cancer cell lines, with compound 5c showing exceptional potency against the cervical cancer cell line (HeLa) with an IC50 value of 0.6 nM, and compound 5f being highly active against an ovarian cancer cell line (KF-28) with an IC50 of 6 nM. frontiersin.org

Furthermore, 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole derivatives have been evaluated for their in vitro cytotoxicity. nih.gov Specifically, 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole (1) and 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole (3) demonstrated significant cytotoxic activity against both human ovarian cancer cells (A2780) and human cervical cancer cells (HeLa). nih.gov The IC50 values for compound 1 were 11.6 µM against A2780 and 22.4 µM against HeLa cells, while compound 3 had IC50 values of 12.4 µM and 19.4 µM, respectively. nih.gov

The cytotoxic potential of these derivatives is not limited to these examples. Studies have consistently shown that modifications to the thiazole core can lead to compounds with potent activity against various cancer cell lines, including colon carcinoma (HCT-116), lung cancer (A549), and leukemia (HL-60). nih.govmdpi.com

Compound Type/NameCell LineActivity (IC50)Reference
Compound 4c (Thiazole-4[5H]-one derivative)MCF-7 (Breast)2.57 ± 0.16 µM mdpi.com
Compound 4c (Thiazole-4[5H]-one derivative)HepG2 (Liver)7.26 ± 0.44 µM mdpi.com
Compound 5c (Bis-Thiazole derivative)HeLa (Cervical)0.00065 µM (0.6 nM) frontiersin.org
Compound 5f (Bis-Thiazole derivative)KF-28 (Ovarian)0.0061 µM (6.1 nM) frontiersin.org
Compound 5e (Bis-Thiazole derivative)MCF-7 (Breast)0.6648 µM frontiersin.org
Indolyl-hydrazinyl-thiazole (Compound 1)A2780 (Ovarian)11.6 µM nih.gov
Indolyl-hydrazinyl-thiazole (Compound 1)HeLa (Cervical)22.4 µM nih.gov
Indolyl-hydrazinyl-thiazole (Compound 3)A2780 (Ovarian)12.4 µM nih.gov
Indolyl-hydrazinyl-thiazole (Compound 3)HeLa (Cervical)19.4 µM nih.gov

Targeted Mechanisms of Action

The anticancer effects of this compound derivatives are often mediated by their interaction with specific molecular targets crucial for cancer cell survival and proliferation.

A primary mechanism is the inhibition of Cyclin-Dependent Kinase 9 (CDK9). rsc.orgmdpi.com CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which activates RNA Polymerase II by phosphorylating its C-terminal domain. nih.govnih.gov This activation is essential for the transcription of short-lived anti-apoptotic proteins that are overexpressed in many cancers. mdpi.comconsensus.app

By inhibiting CDK9, these thiazole derivatives prevent the phosphorylation of RNA Polymerase II, thereby halting transcriptional elongation. nih.govsemanticscholar.org This leads to the rapid downregulation of critical survival proteins, most notably the anti-apoptotic protein Mcl-1. nih.govsemanticscholar.org Mcl-1 is a member of the Bcl-2 family, and its suppression is a key event that pushes cancer cells towards apoptosis. nih.gov The dependency of many aggressive cancers, such as MYC-driven lymphomas, on continuous Mcl-1 transcription makes CDK9 a highly attractive therapeutic target. nih.govnih.gov

Studies on 4-(thiazol-5-yl)-2-(phenylamino) pyrimidine (B1678525) derivatives have provided molecular insights into their high binding affinity and selectivity for CDK9 over other homologous kinases like CDK2. rsc.org This targeted inhibition of the CDK9/Mcl-1 axis represents a rational pharmacologic approach to disrupt the transcriptional machinery upon which cancer cells depend. nih.govsemanticscholar.org

Induction of Apoptosis in Cancer Cells

A major consequence of the targeted inhibition of survival pathways is the induction of apoptosis, or programmed cell death, in cancer cells. Derivatives of this compound have been shown to trigger this process through multiple intrinsic and extrinsic pathways.

Evidence for apoptosis includes DNA fragmentation and the activation of caspases, which are the executive enzymes of apoptosis. nih.govmdpi.com For example, the cytotoxic activity of certain 1,3-thiazole incorporated phthalimide (B116566) derivatives has been directly linked to their ability to induce apoptosis, as confirmed by DNA fragmentation assays and the measurement of caspase-3 activity. nih.gov

Further investigations have revealed that these compounds can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. mdpi.com The intrinsic pathway is often initiated by a reduction in the mitochondrial membrane potential, leading to the release of cytochrome C and the activation of caspase-9. mdpi.com This process can be influenced by changes in the expression of key apoptotic proteins such as the tumor suppressor p53 and the pro-apoptotic protein Bax. mdpi.com The extrinsic pathway involves the activation of caspase-8 and caspase-10. mdpi.com The ability of these thiazole derivatives to activate a cascade of caspases (including caspases 7, 8, 9, and 10) underscores their potent pro-apoptotic capabilities in cancer cells. mdpi.com

Selectivity Profiles against Different Kinase Targets

While potent, the therapeutic utility of a kinase inhibitor also depends on its selectivity. Designing inhibitors that target a specific kinase while sparing other, structurally similar kinases is a significant challenge due to the high sequence identity in their binding pockets. rsc.org

Derivatives of the thiazole scaffold have shown varied and, in some cases, highly selective kinase inhibition profiles. For instance, extensive structure-activity relationship (SAR) studies led to the development of Dasatinib, a potent pan-Src family kinase inhibitor based on a 2-aminothiazole template. nih.gov

In the context of CDK inhibition, certain 4-(thiazol-5-yl)-2-(phenylamino) pyrimidine derivatives have demonstrated remarkable selectivity for CDK9. rsc.org Molecular modeling studies suggest that this selectivity is governed by conformational changes in the glycine-rich loop (G-loop) of the kinase and variations in van der Waals interactions between the inhibitor and the enzyme. rsc.org This structural understanding is crucial for the rational design of new derivatives with even greater specificity, which can help minimize off-target effects. The ability to fine-tune the structure of the thiazole core and its substituents allows for the modulation of activity against a range of kinases, including Aurora kinases, protein kinase C (PKC), and Fer kinase, making this scaffold highly versatile for developing targeted cancer therapies. researchgate.netnih.govbiointerfaceresearch.com

Neuropharmacological Activities

Beyond their application in oncology, thiazole derivatives have been explored for their potential in treating neurological disorders.

Anticonvulsant Properties

Several classes of thiazole and thiazolidinone derivatives have demonstrated significant anticonvulsant activity in preclinical models. mdpi.combiointerfaceresearch.com Their efficacy is commonly assessed in models of chemically or electrically induced seizures, such as the subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) tests. biointerfaceresearch.comnih.govresearchgate.net

For example, a series of novel thiazolidin-4-one substituted thiazoles displayed varying degrees of protection against seizures in both the MES and scPTZ models. biointerfaceresearch.com In one study, 2-aryl-3-[(2-furyl)carbonyl]amino-5-methyl-4-thiazolidinones showed notable protection against pentylenetetrazole-induced seizures. nih.gov The anticonvulsant activity is sensitive to the chemical substituents on the thiazole and thiazolidinone rings, indicating that specific structural features are required for optimal efficacy. mdpi.comnih.gov While the precise mechanism is still under investigation for many derivatives, some are thought to act by modulating ion channels, such as voltage-gated sodium and calcium channels, or by interacting with GABA-ergic systems. nih.govresearchgate.net

Explorations in Neurodegeneration Models

The 1,3-thiazole scaffold is also being investigated for its therapeutic potential in chronic neurodegenerative diseases like Alzheimer's disease. nih.gov The pathology of these diseases often involves complex factors, including neuroinflammation, oxidative stress, and the formation of protein aggregates. nih.gov

A series of substituted (2-aminothiazol-5-yl)(imidazo[1,2-a]pyridin-3-yl)methanones were synthesized and evaluated for their potential in treating Alzheimer's disease. nih.gov One promising compound, 10c , exhibited both acute and chronic anti-inflammatory activity. nih.gov In an aluminum chloride-induced Alzheimer's disease model in rats, treatment with compound 10c led to improved performance in behavioral tests, suggesting an amelioration of amnesic symptoms. nih.gov Furthermore, the compound showed significant antioxidant and neuroprotective effects, highlighting the multi-target potential of thiazole derivatives in addressing the multifaceted nature of neurodegeneration. nih.govnih.gov

Anti-inflammatory and Analgesic Properties

Derivatives of this compound have demonstrated notable potential in mitigating inflammation and pain. The thiazole nucleus is a key pharmacophore in many biologically active compounds, and its modification has led to the development of potent anti-inflammatory agents. nih.gov

The anti-inflammatory activity of these derivatives has been frequently evaluated using the carrageenan-induced paw edema model in rats, a standard and reliable method for assessing acute inflammation. researchgate.netnih.govnih.gov In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by swelling (edema). researchgate.net The efficacy of a test compound is determined by its ability to reduce this swelling compared to a control group.

For instance, a series of 1,2-bis[2-(alkyl/arylamino)-4-alkyl/aryl-1,3-thiazol-5-yl]ethane-1,2-diones, which are derivatives of the core structure, were synthesized and tested for their anti-inflammatory properties. nih.gov Several of these compounds exhibited significant anti-inflammatory activity. nih.gov Notably, compounds with bulky and lipophilic groups at the 2 and 2' positions of the thiazole rings showed excellent results. nih.gov

Table 1: Anti-inflammatory Activity of Selected 1,2-bis[5-thiazolyl]ethane-1,2-dione Derivatives in Carrageenan-Induced Rat Paw Edema Model. nih.gov
Compound CodeR GroupR1 Group% Protection (at 100 mg/kg b.w.)
G-1CH3CH314 ± 7
G-3--Good Activity
G-6--Good Activity
G-17--Good Activity
G-20--Good Activity
G-23--Good Activity

The anti-inflammatory effects of this compound derivatives are often attributed to their ability to modulate key inflammatory pathways. The enzymes cyclooxygenase (COX) and lipoxygenase (LOX) are critical in the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. nih.govmdpi.com

Several thiazole derivatives have been investigated as inhibitors of COX and LOX enzymes. nih.gov For example, a series of 5,6-diarylimidazo[2,1-b]thiazole derivatives were synthesized and evaluated for their inhibitory potential against COX-1 and COX-2 enzymes, with one compound identified as a potent and selective COX-2 inhibitor. nih.gov Dual inhibitors of COX and 5-LOX, such as licofelone, have also been developed, highlighting the therapeutic potential of targeting both pathways. nih.gov

Furthermore, some derivatives have been shown to influence the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.gov However, in one study, representative examples of 1,2-bis[5-thiazolyl]ethane-1,2-diones did not have a significant effect on TNF-α release from human peripheral blood mononuclear cells. nih.gov This suggests that the anti-inflammatory mechanism of these specific derivatives may not primarily involve the inhibition of TNF-α.

Immunomodulatory Effects

The immunomodulatory potential of thiazole derivatives is an area of growing interest. The carrageenan-induced paw edema model, while primarily a test for acute inflammation, also provides insights into the early stages of the immune response. researchgate.net The inflammatory cascade initiated by carrageenan involves the release of various mediators that recruit and activate immune cells. The ability of this compound derivatives to suppress this inflammatory response suggests a potential to modulate immune cell activity.

Other Significant Biological Activities

Beyond their anti-inflammatory and immunomodulatory properties, derivatives of this compound have demonstrated efficacy against various pathogens.

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. benthamscience.com Thiazole derivatives have emerged as a promising class of compounds with potent antitubercular activity. benthamscience.comnih.gov

Several studies have reported the synthesis and evaluation of novel thiazole derivatives against Mycobacterium tuberculosis. For instance, a series of thiazolylhydrazone derivatives showed significant in vitro inhibition of M. tuberculosis H37Rv, with some compounds exhibiting inhibition ranging from 92% to 96% at a concentration of 6.25 µg/mL. nih.gov Another study on novel 4-amino-3,5-di(substituted)thiazolin-2(3H)thione/ones identified compounds with potent antimycobacterial activity, with MIC values in the range of 1-2 µg/mL against the H37Rv strain. benthamscience.com Furthermore, some thiazole-chalcone hybrids have demonstrated antitubercular activity higher than the standard drug pyrazinamide (B1679903). mdpi.com

Table 2: Antitubercular Activity of Selected Thiazole Derivatives.
Derivative ClassTest StrainActivity/MICReference
ThiazolylhydrazonesM. tuberculosis H37Rv92-96% inhibition at 6.25 µg/mL nih.gov
4-amino-3,5-di(substituted)thiazolin-2(3H)thione/onesM. tuberculosis H37RvMIC: 1-2 µg/mL benthamscience.com
Thiazolidinone derivatives (4f and 4i)-Higher activity than pyrazinamide and streptomycin researchgate.net
Thiazole-chalcone hybrids (12 and 7)M. tuberculosis H37RvMIC: 2.43 µM and 4.41 µM mdpi.com

The antiviral potential of this compound derivatives has also been explored, with a particular focus on their activity against the Human Immunodeficiency Virus (HIV). Some 1,3-thiazole analogs have shown remarkable anti-HIV activity. researchgate.net

In one study, 1,2-bis[5-thiazolyl]ethane-1,2-diones, which were also evaluated for anti-inflammatory activity, were screened for HIV-1 integrase inhibition due to their diketo functionality. nih.gov Another investigation into new oxadiazole and thiazole analogs revealed that two compounds exhibited anti-HIV-1 activity with EC50 values of 1.79 and 2.39 μM. researchgate.net Furthermore, a series of novel thiazolone[3,2-a]pyrimidine derivatives were developed as potent inhibitors of HIV Ribonuclease H (RNase H), with one compound showing an IC50 of 2.98 μM. mdpi.com

Antidiabetic Activity

Thiazole derivatives have emerged as a significant class of heterocyclic compounds in the management of diabetes mellitus, primarily due to their structural diversity and ability to target various mechanisms involved in the disease. ijpsjournal.comrasayanjournal.co.in Research has demonstrated that these compounds can exert antidiabetic effects through the inhibition of key enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose absorption. ijpsjournal.com For instance, certain xanthene-based thiazole derivatives have shown potent inhibition of these enzymes. ijpsjournal.com

Beyond enzyme inhibition, thiazole derivatives, particularly those belonging to the thiazolidinedione (TZD) class like pioglitazone (B448) and rosiglitazone, are well-known for their role as insulin (B600854) sensitizers. rasayanjournal.co.inresearchgate.net They primarily act as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates fatty acid storage and glucose metabolism. rasayanjournal.co.in Activation of PPARγ leads to improved insulin sensitivity in peripheral tissues like muscle and adipose tissue. researchgate.net

Recent studies have expanded the scope of thiazole derivatives, investigating their potential to modulate other targets implicated in diabetes, including dipeptidyl peptidase IV (DPP-4), sodium-glucose co-transporter 2 (SGLT2), and 11β–hydroxysteroid dehydrogenase type 1 (11β-HSD1). rasayanjournal.co.in Furthermore, some novel morpholino thiazolyl-2,4-thiazolidinediones have demonstrated the ability to increase insulin release and enhance glucose uptake in cell-based assays, indicating both pancreatic and extrapancreatic effects. nih.gov The development of these multi-modal agents highlights the versatility of the thiazole scaffold in designing new therapeutic strategies for type 2 diabetes. mdpi.com

Table 1: In Vitro Antidiabetic Activity of Selected Thiazole Derivatives This table is interactive. You can sort and filter the data.

Compound Class Target Enzyme Test Compound IC50 (nM) Reference Compound IC50 (nM) Source
Xanthene-based thiazole α-Glycosidase Compound A 56.47 Acarbose - ijpsjournal.com
Xanthene-based thiazole α-Glycosidase Compound B 61.34 Acarbose - ijpsjournal.com
Xanthene-based thiazole α-Amylase Compound C 152.48 Acarbose - ijpsjournal.com
Xanthene-based thiazole α-Amylase Compound D 124.84 Acarbose - ijpsjournal.com
Hydrazine thiazole α-Glucosidase Analogue (3) 690 Acarbose 597 ekb.eg
Thiazole with guanidine (B92328) Human VAP-1 Compound 10 230 - - nih.gov

Chemokine Receptor (CXCR3) Modulation for Autoimmune and Inflammatory Disorders

The C-X-C chemokine receptor 3 (CXCR3) is a key mediator in the recruitment of Th1-type lymphocytes to sites of inflammation, making it an attractive therapeutic target for a range of autoimmune and inflammatory diseases. acs.orgnih.gov Several classes of small-molecule CXCR3 antagonists have been developed to block the interaction between CXCR3 and its natural chemokine ligands (CXCL9, CXCL10, and CXCL11). mdpi.com Thiazole-containing compounds have been explored within this context.

The development of potent and selective CXCR3 antagonists is an active area of research. nih.gov A number of non-peptide, small-molecule antagonists have been identified, demonstrating efficacy in preclinical models of inflammatory conditions. acs.org These compounds typically function by binding to the receptor and preventing the conformational changes necessary for activation and subsequent T-cell migration. medchemexpress.com The lack of a definitive three-dimensional structure for CXCR3 has historically posed a challenge, leading researchers to use homology modeling and the development of pharmacophore models to guide the design of new antagonists. mdpi.com

Table 2: CXCR3 Antagonistic Activity of Selected Small Molecules This table is interactive. You can sort and filter the data.

Compound Target Assay Ki / IC50 (nM) Source
AMG 487 CXCR3 CXCL10 Binding 8.0 (IC50) medchemexpress.com
AMG 487 CXCR3 CXCL11 Binding 8.2 (IC50) medchemexpress.com
NBI-74330 CXCR3 125I-CXCL10 Binding 1.5 (Ki) medchemexpress.com
NBI-74330 CXCR3 125I-CXCL11 Binding 3.2 (Ki) medchemexpress.com
SCH 546738 CXCR3 Human CXCR3 Binding 0.4 (Ki) medchemexpress.com
TAK-779 CXCR3 / CCR5 CCR5 Binding 1.1 (Ki) medchemexpress.com
ACT-660602 CXCR3 Chemokine Receptor 204 (IC50) medchemexpress.com

Anthelmintic Properties

Helminthic infections remain a significant global health issue, and the rise of anthelmintic resistance necessitates the discovery of new therapeutic agents. niscpr.res.in Thiazole and its derivatives have been identified as a promising scaffold for the development of novel anthelmintic drugs. niscpr.res.intsijournals.com The thiazole nucleus is a component of naturally occurring bioactive molecules and has been incorporated into various synthetic compounds exhibiting a broad range of pharmacological activities, including anthelmintic effects. tsijournals.comresearchgate.net

Studies have demonstrated the efficacy of newly synthesized thiazole derivatives against various helminths, such as the Indian adult earthworm Pheretima posthuma, a common model for screening anthelmintic drugs. niscpr.res.inijpsnonline.com In these assays, the activity of the compounds is typically determined by measuring the time taken for paralysis and death of the worms, with results often compared to standard drugs like mebendazole (B1676124) or piperazine (B1678402) citrate. tsijournals.comresearchgate.net Several 2-amino substituted 4-phenyl thiazole derivatives have shown significant, dose-dependent activity, with some compounds proving more potent than the reference standards. ijpsnonline.comresearchgate.net Molecular docking studies suggest that these compounds may exert their effect by inhibiting β-tubulin, a critical protein in helminths. niscpr.res.inresearchgate.net

Table 3: Anthelmintic Activity of a Thiazole Derivative (Compound 1c) against Pheretima posthuma This table is interactive. You can sort and filter the data.

Concentration (mg/mL) Time to Paralysis (min) Time to Death (min) Source
5 Comparable to standard Comparable to standard tsijournals.com
10 14.30 ± 0.90 30.46 ± 0.60 tsijournals.com
15 9.16 ± 0.70 20.03 ± 0.10 tsijournals.com

Anti-Corrosion Activity

Thiazole derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, such as carbon steel and copper, particularly in acidic environments like sulfuric and hydrochloric acid solutions. eurjchem.comscispace.com Their efficacy is attributed to the molecular structure of the thiazole ring, which contains heteroatoms (nitrogen and sulfur) with lone pairs of electrons, as well as π-electrons within the aromatic system. scispace.com These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. nih.gov

The mechanism of inhibition often involves the blocking of active sites on the metal surface, thereby suppressing both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, classifying them as mixed-type inhibitors. scispace.combohrium.com The efficiency of these inhibitors typically increases with their concentration in the corrosive solution, as this leads to greater surface coverage. eurjchem.comrdd.edu.iq However, performance can be influenced by environmental factors such as temperature, with inhibition efficiency often decreasing at higher temperatures. eurjchem.comsysrevpharm.org The adsorption process of these derivatives on the metal surface has been found to generally follow the Langmuir adsorption isotherm. scispace.combohrium.com

Table 4: Corrosion Inhibition Efficiency (IE%) of Benzothiazole Derivatives on Mild Steel in 0.1 M HCl This table is interactive. You can sort and filter the data.

Compound Corrosion Current (icorr) (µA/dm²) Corrosion Potential (Ecorr) (V) Corrosion Rate (CR) (mm/y) Inhibition Efficiency (IE%) Source
Mild steel (blank) 207.00 -0.5544 2.519 researchgate.net
3a 99.28 -0.5379 0.583 52.03 researchgate.net
3b 98.30 -0.5603 0.983 52.51 researchgate.net
3c 95.15 -0.5802 0.559 54.03 researchgate.net

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Influence of Substituents on Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of thiazole derivatives by identifying how different chemical substituents influence their biological activity.

For antidiabetic activity , the substitution pattern on the thiazole ring and associated moieties significantly impacts potency. In the case of thiazolidinedione (TZD) derivatives, modifications to the benzylidene portion can fine-tune their activity as PPARγ agonists or inhibitors of other targets like aldose reductase. mdpi.com For thiazole derivatives acting as Vascular Adhesion Protein-1 (VAP-1) inhibitors, the introduction of a guanidine group was found to confer potent inhibitory activity. nih.gov

In the context of anthelmintic properties , SAR studies of 2-amino substituted thiazoles have shown that the nature of the substituent on the amino group is critical. For instance, derivatives synthesized using ethyl chloro formate (B1220265) and benzoyl chloride (compounds IVc and IVe in one study) were found to be particularly potent against Pheretima posthuma, suggesting that acyl groups at this position enhance activity. niscpr.res.in

Regarding anti-corrosion activity , the electronic properties and size of substituents on the thiazole ring affect the molecule's ability to adsorb to a metal surface. Electron-donating groups can enhance the electron density on the heteroatoms, strengthening the coordinate bond with the metal and thereby increasing inhibition efficiency. scispace.com Conversely, the presence of additional heteroatoms, such as in thiadiazoles compared to thiazoles, can also lead to stronger adsorption and improved corrosion inhibition. mdpi.com

Identification of Key Pharmacophores and Structural Requirements for Biological Action

Identifying the essential structural features, or pharmacophores, is fundamental to understanding the mechanism of action of thiazole derivatives and designing more effective molecules.

The key pharmacophore for the anthelmintic activity of many thiazole derivatives appears to be the 2-aminothiazole scaffold itself. niscpr.res.in Molecular modeling suggests that this core structure fits into the binding site of β-tubulin in helminths, disrupting microtubule formation. ijpsnonline.comresearchgate.net In some related benzofuran-thiazole hybrids, a methylene (B1212753) bridge between the heterocyclic systems was identified as a crucial pharmacophoric element for activity. nih.gov

In anti-corrosion applications , the essential pharmacophoric features are not for a biological receptor but for effective surface adsorption. The key requirements are the presence of the planar aromatic thiazole ring, π-electrons, and heteroatoms (sulfur and nitrogen) with lone electron pairs. scispace.com These features allow the molecule to adsorb flat onto the metal surface, maximizing coverage and forming a stable, protective barrier against the corrosive environment. scispace.comnih.gov

Computational Chemistry and in Silico Approaches for 1 2 Methylamino Thiazol 5 Yl Ethanone

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a derivative of 1-(2-(methylamino)thiazol-5-yl)ethanone, might interact with a protein's active site.

Derivatives of this compound have been investigated through molecular docking against a range of protein targets implicated in various diseases, from bacterial infections to cancer.

DNA Gyrase B: This enzyme is a validated target in bacteria, essential for DNA replication. nih.govjapsonline.com Molecular docking studies on thiazole-containing compounds have been performed to investigate their potential as DNA gyrase inhibitors. nih.govnih.gov For instance, simulations of hybrid chalcone (B49325)thiazole (B1198619) derivatives binding to the ATP-binding site of DNA gyrase B have identified key interactions with amino acid residues such as Asn54, Glu58, and Asp81, which are crucial for inhibitory activity. japsonline.com The thiazole moiety often plays a significant role in forming these critical binding interactions.

Cyclin-Dependent Kinases (CDK9 and CDK2): CDKs are key regulators of the cell cycle and transcription, making them prominent targets in cancer therapy. nih.gov Derivatives of this compound have formed the basis for potent CDK inhibitors. nih.govacs.org Docking studies of 4-thiazol-2-anilinopyrimidine derivatives into the ATP-binding pocket of CDK9 and CDK2 have provided insights into their binding modes. nih.gov These studies reveal that the thiazole ring can form important hydrogen bonds and van der Waals interactions within the kinase active site, contributing to both potency and selectivity. nih.govnih.gov Specifically, X-ray crystal structures of inhibitors bound to CDK9 and CDK2 have helped rationalize the structure-activity relationship (SAR) and guide the design of more selective compounds. nih.gov

Pathogen and Carcinoma Proteins: The thiazole scaffold is a versatile pharmacophore explored for its interaction with various proteins in pathogens and cancer cells. Docking studies have been employed to predict the binding of thiazole derivatives to targets like epidermal growth factor receptor (EGFR) tyrosine kinase in lung cancer cells. nih.gov These in silico analyses help to understand the mechanism of action and identify potential candidates for anticancer agents. nih.govnih.govsemanticscholar.org Studies have also targeted proteins from pathogens like Staphylococcus aureus to explore the antibacterial potential of thiazole compounds. amazonaws.com

Molecular docking not only predicts the binding pose but also estimates the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). This value helps in ranking potential inhibitors and prioritizing them for synthesis and biological testing. nih.gov

For thiazole derivatives targeting various proteins, docking studies have predicted favorable binding energies, correlating with their observed biological activity. For example, in the development of CDK9 inhibitors, docking scores were used to guide modifications of the 4-(thiazol-5-yl)pyrimidine scaffold, leading to compounds with high potency (IC50 = 7 nM) and over 80-fold selectivity for CDK9 versus CDK2. nih.gov Similarly, docking of thiazole-based compounds against DNA gyrase B has shown binding energies comparable to known inhibitors, suggesting their potential as effective antibacterial agents. mdpi.com

Target ProteinCompound TypePredicted Binding Affinity / ScoreKey Interacting Residues
DNA Gyrase B Thiazole-Pyrazolo-Pyridine Hybrid-6.33 kcal/molAsn54, Glu58, Asp81, Arg84, Arg144
CDK9 4-Thiazol-2-AnilinopyrimidineIC50 = 7 nM(Not specified)
CDK2 Thiazole Linked Phenylsulfone-9.1 to -10.3 kcal/mol(Not specified)
EGFR Tyrosine Kinase Thiazolyl-Pyrazole Derivative-3.4 kcal/mol(Not specified)

Molecular Dynamics Simulations to Elucidate Compound-Target Interactions

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-protein interactions over time. These simulations can reveal the stability of the docked complex, the role of solvent molecules, and conformational changes that occur upon ligand binding. For thiazole-based inhibitors, MD simulations have been used to validate docking results and explore the stability of the ligand-protein complex. Studies on chalcone-thiazole hybrids targeting DNA gyrase B have used MD simulations to confirm the stability of the binding pose predicted by docking. nih.gov Similarly, MD simulations on CDK2 inhibitors helped to understand the structural basis for their selectivity over other kinases like CDK7. nih.gov These simulations can elucidate the impact of key amino acid residues on ligand binding and provide a more accurate picture of the interactions governing molecular recognition. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. researchgate.net By developing mathematical models based on a set of known compounds (a training set), QSAR can predict the activity of new, untested molecules. nih.gov

For thiazole derivatives, QSAR studies have been conducted to design new potent inhibitors. nih.gov For example, a QSAR model was developed for 2-aminothiazol-4(5H)-one derivatives as 11β-HSD1 inhibitors, using an Artificial Neural Network (ANN) algorithm. nih.gov The model, which showed high accuracy (R² = 0.9482), was then used to predict the activity of newly designed compounds, guiding the selection of candidates for synthesis. nih.gov Such models typically use various molecular descriptors (e.g., topological, electronic, steric) to build the correlation, providing insights into the structural features that are crucial for biological activity. researchgate.netnih.gov

In Silico Assessment of Drug-Likeliness Properties

Before investing in the synthesis and testing of a new compound, it is crucial to assess its potential to be developed into a drug. In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of molecules. A common first pass is the evaluation of "drug-likeness" based on criteria like Lipinski's Rule of Five.

Several studies on derivatives of 1-(2-amino-4-methylthiazol-5-yl)ethanone have included in silico ADME predictions. researchgate.net These analyses, often performed using tools like SwissADME, evaluate parameters such as molecular weight, lipophilicity (LogP), number of hydrogen bond donors and acceptors, and total polar surface area. amazonaws.com The results help to identify compounds with a higher probability of good oral bioavailability and favorable pharmacokinetic profiles, thereby filtering out molecules that are likely to fail in later stages of drug development. thepharmajournal.com

Compound ClassMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsLipinski's Rule Violations
1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones258.33 - 320.371.89 - 3.4213 - 50

Data derived from analysis of related compounds. researchgate.net

Advanced Theoretical Calculations for Mechanistic Insights and Properties

Advanced theoretical calculations, such as those based on density functional theory (DFT), are employed to gain a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of molecules. For novel thiazole derivatives, theoretical calculations have been performed using software like Gaussian 09 to elucidate their structural forms and reaction mechanisms. mdpi.com These calculations can help confirm the structure of synthesized compounds by comparing calculated properties (like NMR chemical shifts) with experimental data. They also provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are important for understanding its reactivity and potential for forming interactions with biological targets.

Emerging Research Directions and Future Perspectives on 1 2 Methylamino Thiazol 5 Yl Ethanone

Development of Next-Generation Derivatives with Enhanced Efficacy and Reduced Off-Target Effects

The core structure of 1-(2-(methylamino)thiazol-5-yl)ethanone is a versatile starting point for chemical modification. nih.gov Scientists are focused on synthesizing next-generation derivatives to enhance therapeutic efficacy and minimize unintended side effects. This is often achieved through structure-activity relationship (SAR) studies, which systematically alter parts of the molecule to understand how changes in its chemical structure affect its biological activity. organic-chemistry.org

A key strategy involves using this compound or its immediate precursors to build more complex molecules. For instance, it is a key intermediate in the synthesis of a class of compounds known as 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines, which have been identified as potent inhibitors of cyclin-dependent kinase 9 (CDK9). organic-chemistry.org In these derivatives, the thiazole (B1198619) moiety is essential for activity, while modifications to the attached pyrimidine (B1678525) and phenyl rings are used to fine-tune potency and selectivity. organic-chemistry.org

Similarly, the scaffold is used to create novel inhibitors for other kinases, such as CDK12, which is a promising target in esophageal squamous cell carcinoma. tandfonline.com By designing and synthesizing a series of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives, researchers have identified compounds with significant anti-tumor activity. tandfonline.com Other modifications include the synthesis of thiazole-based chalcones and imidazotriazole-incorporated thiazoles, which have shown promising antimicrobial properties, in some cases exceeding the effectiveness of standard antibiotics. bepls.com

The goal of these derivatization efforts is twofold: to increase the potency of the molecule against its intended biological target and to improve its selectivity, thereby reducing the likelihood of it interacting with other targets in the body that could cause unwanted side effects. monash.eduorganic-chemistry.org

Table 1: Examples of Derivatives and Their Enhanced Efficacy

Base Scaffold Derivative Class Modification Example Target Enhanced Efficacy
This compound 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Addition of a substituted pyrimidine and aniline (B41778) ring CDK9 Potent and selective kinase inhibition organic-chemistry.org
4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine Substituted pyrimidin-2-amines Various substitutions on the pyrimidine and amine groups CDK12 Potent inhibition of cancer cell proliferation tandfonline.com

Exploration of Novel Therapeutic Targets and Applications

Research into derivatives of this compound has unveiled a diverse range of potential therapeutic applications by identifying several novel biological targets.

Initially recognized for its utility in creating antimicrobial agents, the scaffold has proven effective against various bacterial and fungal strains. nih.govbepls.comresearchgate.net However, the most significant recent advancements have been in oncology. Derivatives have been successfully designed to target specific protein kinases, which are enzymes that play a critical role in cell growth and proliferation and are often dysregulated in cancer. nih.govrsc.org

Key examples of these novel targets include:

Cyclin-Dependent Kinases (CDKs): As mentioned, derivatives have been developed as potent inhibitors of CDK9 and CDK12. organic-chemistry.orgtandfonline.com These kinases are crucial for regulating gene transcription, and their inhibition can halt the growth of cancer cells, making them promising targets for cancers like esophageal squamous cell carcinoma. tandfonline.com

Tyrosinase: Some thiazole-triazole hybrid molecules have been investigated as inhibitors of tyrosinase, an enzyme involved in pigment production. nih.gov This suggests potential applications in treating skin hyperpigmentation disorders.

11β-HSD: Certain 2-(cyclopentylamino)thiazol-4(5H)-one derivatives, which can be synthesized from the core thiazole structure, have shown inhibitory activity against 11β-hydroxysteroid dehydrogenase (11β-HSD), an enzyme linked to metabolic diseases. researchgate.net

Antioxidant and Antiproliferative Activity: Various derivatives have demonstrated the ability to scavenge free radicals, indicating antioxidant potential. researchgate.net Numerous studies have also confirmed the antiproliferative effects of these compounds against a wide array of cancer cell lines, including those for colon, liver, breast, and leukemia. nih.govtandfonline.comresearchgate.net

This expansion of known targets highlights the therapeutic versatility of the this compound scaffold and points toward future applications beyond its traditional use in antimicrobials.

Integration of High-Throughput Screening with Rational Design Strategies

The discovery of new drugs is increasingly driven by a combination of high-throughput screening (HTS) and rational design. HTS allows for the rapid testing of thousands of compounds to identify "hits" with a desired biological activity. However, this approach can be inefficient on its own. Rational design uses knowledge of a biological target's structure and function to design molecules that are more likely to be effective.

In the context of this compound, this integrated approach is crucial. Researchers can create large libraries of diverse thiazole derivatives for HTS campaigns. nih.govresearchgate.net However, a known challenge with scaffolds like 2-aminothiazoles is that they can be "frequent hitters" in screening assays, meaning they can show activity through non-specific mechanisms, which can be misleading. nih.gov

To overcome this, rational design and computational tools are used both before and after screening:

Pre-Screening Design: Computational chemistry is used to design focused libraries of derivatives with a higher probability of specific binding to a target, such as a kinase. nih.gov

Post-Screening Validation: Once hits are identified from HTS, computational methods like molecular docking are used to predict how the compound binds to the target. nih.govnih.gov This helps validate that the observed activity is due to a specific interaction and guides the next cycle of chemical synthesis to improve the compound's properties. nih.gov

This workflow, where large-scale screening is focused and validated by computational design, creates a more efficient and effective pipeline for discovering novel drug candidates based on the thiazole scaffold. researchgate.net

Advancements in Sustainable and Scalable Synthetic Methodologies

As the therapeutic importance of thiazole derivatives grows, so does the need for environmentally friendly and scalable methods to produce them. Traditional chemical syntheses often rely on harsh reagents, toxic solvents, and generate significant waste. bepls.comresearchgate.net In response, significant progress has been made in developing "green" synthetic routes for thiazole compounds. researchgate.netbohrium.com

These advanced methodologies focus on improving efficiency and reducing environmental impact:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times from hours to minutes, increase product yields, and reduce the formation of byproducts. researchgate.netgoogle.com

Green Solvents and Catalysts: Researchers are replacing hazardous organic solvents with greener alternatives like water or polyethylene (B3416737) glycol (PEG-400). bepls.comufms.brresearchgate.net Furthermore, reusable and biodegradable catalysts, such as HPA-montmorillonite-KSF, are being employed to make the processes more sustainable. researchgate.netbohrium.com

Multi-Component Reactions (MCRs): These reactions combine three or more starting materials in a single step to form the final product, which is highly efficient and reduces waste. researchgate.netbohrium.com

Solvent-Free and Catalyst-Free Conditions: Some modern methods for synthesizing 2-aminothiazoles can be performed without any solvent, simply by heating the reactants together, representing a significant step forward in green chemistry. organic-chemistry.orgresearchgate.net

One study reported a green, one-pot synthesis of 1-(2-amino-4-methylthiazol-5-yl)ethanone (a close analog of the subject compound) using microwave irradiation in PEG-400. bepls.com These methods are not only more sustainable but are often more cost-effective and can be adapted for large-scale (gram-scale) production, which is essential for pharmaceutical development. bohrium.com

Synergistic Approaches Combining Experimental and Computational Research

The future of drug discovery involving this compound lies in the tight integration of experimental laboratory work and computational analysis. This synergistic approach accelerates the development process by allowing scientists to predict and understand molecular behavior before and after synthesis.

This synergy is evident in numerous recent studies:

Target Identification and Validation: Computational molecular docking is frequently used to predict how a designed derivative will bind to its biological target. nih.govresearchgate.net For example, docking studies can show the specific amino acids in a kinase's active site that a thiazole inhibitor interacts with. rsc.org These predictions guide which compounds should be synthesized.

Explaining Experimental Results: Once a compound is synthesized and tested in the lab, computational tools can help explain the results. If a particular derivative shows high potency, molecular dynamics (MD) simulations can reveal the stability of its interaction with the target protein over time, providing a deeper understanding of its mechanism of action. tandfonline.comnih.gov

Predicting Drug-like Properties: In silico tools are used to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new derivatives. nih.gov This helps prioritize compounds that are not only potent but also have a higher likelihood of being safe and effective in a biological system.

This iterative cycle—where computational predictions guide experimental work, and experimental results refine computational models—is a powerful paradigm. It allows for a more rational, resource-efficient, and rapid path from the initial concept of a molecule to the development of a promising therapeutic candidate. tandfonline.comnih.gov

Conclusion

Summary of Research Advances for 1-(2-(Methylamino)thiazol-5-yl)ethanone

Research into this compound and its closely related analogs has primarily focused on its utility as a versatile intermediate in the synthesis of more complex heterocyclic compounds with significant biological activities. A key research advance has been the use of its brominated derivative, 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, as a starting material for a new series of compounds containing multiple thiazole (B1198619) rings. nih.gov These synthetic efforts have led to the creation of novel dithiazole, trithiazole, and tetrathiazole moieties. nih.gov The synthetic pathways explored often involve the reaction of the brominated ketone with various heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives to generate a diverse library of new chemical entities. nih.govmdpi.com

Another significant area of advancement is the use of the this compound scaffold in the development of potential therapeutic agents. For instance, this core structure has been integral to the design and synthesis of novel cyclin-dependent kinase 12 (CDK12) inhibitors. nih.gov Researchers have successfully created a series of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives, demonstrating the compound's value as a foundational structure for targeted cancer therapies. nih.gov Furthermore, related thiazole ethanone (B97240) compounds have been used in Claisen-Schmidt condensation reactions to produce thiazole-based chalcones, which have subsequently been evaluated for their biological properties. mdpi.comdmed.org.ua These studies underscore the compound's role as a crucial building block in medicinal chemistry, enabling the exploration of new derivatives with potential antimicrobial and anticancer properties. dmed.org.uaresearchgate.net

Overall Significance of the Compound in Modern Chemical and Medicinal Research

Its primary significance lies in its role as a versatile building block for drug discovery. evitachem.com Research has demonstrated its utility in synthesizing derivatives with potent biological activities. For example, compounds derived from this scaffold have shown promising results as CDK12 inhibitors for treating esophageal squamous cell carcinoma, highlighting its relevance in oncology research. nih.gov Moreover, the synthesis of novel thiazole derivatives with significant antimicrobial activity against various bacteria and fungi originates from this core structure. nih.govmdpi.com The ability to readily modify the ethanone side chain allows for the systematic exploration of structure-activity relationships, which is crucial for optimizing lead compounds in the drug development process. dmed.org.ua The compound's adaptability in chemical reactions makes it a cornerstone for creating libraries of novel heterocyclic compounds aimed at combating health crises like cancer and antimicrobial resistance. evitachem.com

Future Outlook and Unaddressed Research Questions

The future outlook for this compound is promising, with several avenues for further research. A key direction will be the continued design and synthesis of new derivatives targeting a broader range of biological targets. Building on the success of the CDK12 inhibitors, this scaffold could be used to develop inhibitors for other kinases or enzymes implicated in various diseases. nih.gov The exploration of its potential in developing agents against neurodegenerative diseases, inflammatory conditions, and other metabolic disorders remains a largely untapped area. researchgate.net

Several unaddressed research questions warrant investigation. Firstly, the intrinsic biological activity of this compound itself has not been extensively studied; most research focuses on its derivatives. A thorough screening of the parent compound against various biological targets could reveal unexpected activities. Secondly, optimizing the synthetic routes to this compound and its key intermediates could enhance its accessibility and cost-effectiveness for broader research applications. Further mechanistic studies are also needed to fully understand how its derivatives interact with their biological targets, such as the precise binding modes within the active sites of enzymes like CDK12. nih.gov Finally, the application of this compound in fields beyond medicine, such as in the development of agrochemicals or functional materials, remains an unexplored frontier. evitachem.com

Interactive Data Table: Biological Activities of Related Thiazole Derivatives

Derivative ClassStarting ScaffoldTarget/ActivityPotential ApplicationReference
Pyrimidin-2-amine Derivatives4-(2-(methylamino)thiazol-5-yl)CDK12 InhibitionEsophageal Squamous Cell Carcinoma nih.gov
Di-, Tri-, and Tetrathiazoles2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-oneAntimicrobialInfectious Diseases nih.gov
Thiazole-based Chalcones1-[2-amino-4-methylthiazol-5-yl]ethanoneAnticancer, AntimicrobialOncology, Infectious Diseases dmed.org.uaresearchgate.net
Imidazotriazole-thiazoles2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-oneAntibacterial (S. epidermidis)Infectious Diseases mdpi.com

Q & A

Q. What are the common synthetic routes for 1-(2-(methylamino)thiazol-5-yl)ethanone, and how are intermediates characterized?

The compound is typically synthesized via [2+3]-cyclocondensation reactions using thiourea derivatives and dielectrophilic synthons (e.g., 2-chloroacetylacetone). Key intermediates include tert-butyl carbamate derivatives (e.g., tert-butyl 5-(2-cyanoacetyl)-4-methylthiazol-2-yl(methyl)carbamate), which are brominated and further functionalized. Intermediate characterization involves NMR, IR spectroscopy, and HPLC to confirm structural integrity and purity .

Q. What spectroscopic techniques are critical for structural validation of this compound and its derivatives?

  • 1H/13C NMR : Identifies proton environments (e.g., methylamino groups at δ ~2.5 ppm) and carbon backbones.
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., HRMS m/z 156.21 for C6H8N2OS) .
  • IR spectroscopy : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
  • X-ray crystallography : Resolves spatial arrangements (e.g., bond angles in thiazole rings) .

Q. Which derivatives are commonly synthesized from this compound for biological screening?

Derivatives include:

  • Chalcones : Synthesized via Claisen-Schmidt condensation with aromatic aldehydes .
  • Thiosemicarbazones : Prepared by reacting with thiosemicarbazides for antitumor screening .
  • Hybrid molecules : E.g., pyridine-thiazole hybrids for kinase inhibition studies .

Advanced Research Questions

Q. How does the methylamino-thiazole scaffold influence structure-activity relationships (SAR) in anticancer drug design?

The methylamino group enhances hydrogen bonding with kinase active sites (e.g., CDK9, B-Raf), while the thiazole ring contributes to π-π stacking with aromatic residues. Substituents at the 4-methyl position modulate selectivity; for example, trifluoromethyl groups improve metabolic stability but may reduce solubility. Computational docking (e.g., using Rab7b or PI3Kα targets) guides SAR optimization .

Q. What strategies address contradictory bioactivity results in antimicrobial vs. anticancer assays?

Contradictions often arise from substituent effects:

  • Electron-withdrawing groups (e.g., -NO2, -CF3) enhance anticancer activity but reduce antimicrobial potency.
  • Hydrophilic substituents (e.g., -OH) improve solubility but may decrease cell permeability.
    Dose-response studies and ADMET profiling (e.g., admetSAR) help reconcile discrepancies by evaluating bioavailability and toxicity thresholds .

Q. How can reaction yields be optimized in multi-step syntheses involving this compound?

  • Catalyst screening : LiCl improves condensation efficiency in hydrazinecarboximidamide syntheses .
  • Temperature control : Reflux in DMF-DMA at 60°C enhances enaminone formation .
  • Workup protocols : Quenching with NaHSO3 minimizes bromination byproducts .

Q. What computational methods validate the compound’s mechanism in kinase inhibition?

  • Molecular docking : Autodock Vina or Schrödinger Suite predicts binding poses with kinases (e.g., CDK9) .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR modeling : Bayesian models correlate substituent electronegativity with IC50 values .

Q. How do solubility challenges impact biological testing, and what formulation strategies mitigate this?

The compound’s low aqueous solubility (<11.2 µg/mL at pH 7.4) necessitates:

  • Co-solvent systems : DMSO/PEG 400 mixtures for in vitro assays .
  • Nanoparticle encapsulation : PLGA nanoparticles improve bioavailability in xenograft models .
  • Salt formation : HCl salts enhance solubility for in vivo pharmacokinetic studies .

Methodological Notes

  • Contradictory Data : Cross-validate bioactivity using orthogonal assays (e.g., MTT vs. apoptosis markers) .
  • Reaction Monitoring : Use TLC (ethyl acetate/hexane) to track intermediates and minimize side products .
  • Toxicity Screening : Prioritize compounds with LD50 > 100 mg/kg (rodent models) and low hERG inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.